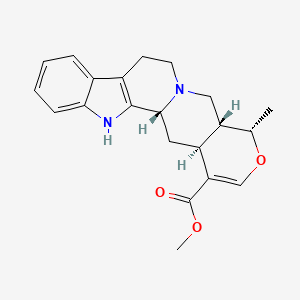

3-Isoajmalicine

Description

Properties

CAS No. |

483-03-4 |

|---|---|

Molecular Formula |

C21H24N2O3 |

Molecular Weight |

352.4 g/mol |

IUPAC Name |

methyl (1R,15R,16S,20S)-16-methyl-17-oxa-3,13-diazapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-2(10),4,6,8,18-pentaene-19-carboxylate |

InChI |

InChI=1S/C21H24N2O3/c1-12-16-10-23-8-7-14-13-5-3-4-6-18(13)22-20(14)19(23)9-15(16)17(11-26-12)21(24)25-2/h3-6,11-12,15-16,19,22H,7-10H2,1-2H3/t12-,15-,16+,19+/m0/s1 |

InChI Key |

GRTOGORTSDXSFK-NALNUFGESA-N |

Isomeric SMILES |

C[C@H]1[C@H]2CN3CCC4=C([C@H]3C[C@@H]2C(=CO1)C(=O)OC)NC5=CC=CC=C45 |

Canonical SMILES |

CC1C2CN3CCC4=C(C3CC2C(=CO1)C(=O)OC)NC5=CC=CC=C45 |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the 3-Isoajmalicine Biosynthesis Pathway in Catharanthus roseus

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive exploration of the biosynthetic pathway of 3-isoajmalicine, a significant monoterpenoid indole (B1671886) alkaloid (MIA) found in the medicinal plant Catharanthus roseus. This compound, along with its stereoisomers ajmalicine (B1678821) and tetrahydroalstonine (B1682762), exhibits notable pharmacological properties, including antihypertensive effects. A thorough understanding of its biosynthesis is pivotal for metabolic engineering and synthetic biology approaches aimed at enhancing its production for pharmaceutical applications.

The Core Biosynthetic Pathway of this compound

The biosynthesis of this compound is an intricate process that originates from the convergence of two primary metabolic pathways: the shikimate pathway, which provides the indole precursor tryptamine (B22526), and the methylerythritol phosphate (B84403) (MEP) pathway, which supplies the terpenoid precursor secologanin (B1681713). The condensation of these two precursors marks the entry point into the vast and diverse family of TIAs.

The initial steps of the TIA pathway leading to the central intermediate, strictosidine (B192452), are well-established. Tryptophan is decarboxylated by tryptophan decarboxylase (TDC) to yield tryptamine. Concurrently, the MEP pathway produces geranyl pyrophosphate (GPP), which is converted to secologanin through a series of enzymatic reactions involving geraniol 10-hydroxylase (G10H) , 10-hydroxygeraniol oxidoreductase (10HGO) , and secologanin synthase (SLS) . The stereospecific condensation of tryptamine and secologanin is catalyzed by strictosidine synthase (STR) to form strictosidine.

The pathway to this compound diverges after the formation of strictosidine. The key steps are as follows:

-

Deglycosylation: Strictosidine β-glucosidase (SGD) hydrolyzes the glucose moiety from strictosidine, generating the highly reactive and unstable strictosidine aglycone.

-

Rearrangement and Intermediate Formation: The strictosidine aglycone exists in a dynamic equilibrium with several isomers, including 4,21-dehydrogeissoschizine (B1238243) and cathenamine. 4,21-dehydrogeissoschizine is a crucial intermediate in the formation of heteroyohimbine alkaloids.

-

Stereoselective Reduction: The formation of this compound and its stereoisomers is dependent on the stereoselective reduction of these intermediates by NADPH-dependent enzymes known as heteroyohimbine synthases (HYS) and tetrahydroalstonine synthases (THAS) . The specific synthase involved determines the stereochemistry at the C3 position, leading to the formation of this compound, ajmalicine, or tetrahydroalstonine. While the precise enzyme solely responsible for this compound has not been definitively isolated and characterized with kinetic data, evidence suggests that the product profile of different HYS isozymes leads to the formation of these various stereoisomers.

Below is a diagram illustrating the core biosynthetic pathway leading to this compound.

Quantitative Data on the this compound Pathway

Quantitative analysis of the this compound pathway is crucial for identifying rate-limiting steps and for developing strategies for metabolic engineering. The following tables summarize available quantitative data.

Table 1: Concentration of Key Alkaloids in Catharanthus roseus

| Compound | Plant Organ/Culture | Concentration | Reference |

| Ajmalicine | Hairy Roots (LP10 line) | 950 µg/g dry weight | [1] |

| Ajmalicine | Leaves (Apricot cultivar) | 1.89 mg/100g dry weight | [2] |

| Ajmalicine | Roots | Generally higher than in leaves | [3] |

| Serpentine (derived from ajmalicine) | Roots (50-day-old plant) | 1.2% of dry weight | [4] |

| This compound | Not explicitly quantified | Data not available |

Table 2: Enzyme Kinetic Parameters

| Enzyme | Substrate(s) | Km | Vmax / kcat | Reference |

| Tetrahydroalstonine Synthase 1 (THAS1) | Strictosidine Aglycone, NADPH | Not accurately determined due to substrate instability | kcat(observed) = 1.518 ± 0.059 s-1 | [5] |

| Tetrahydroalstonine Synthase 2 (THAS2) | Strictosidine Aglycone, NADPH | Not accurately determined | kcat(observed) = 0.033 ± 0.001 s-1 | [5] |

| Heteroyohimbine Synthase (HYS) | Strictosidine Aglycone, NADPH | Not accurately determined | Produces a mixture of ajmalicine, tetrahydroalstonine, and mayumbine | [6] |

Table 3: Analytical Method Performance for Ajmalicine Quantification

| Analytical Method | Linearity Range | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Reference |

| HPLC-PDA | 1 - 20 µg/mL | 4 µg/mL | 12 µg/mL | [7] |

| UPLC-MS/MS | 1.00 - 6250.0 ng/mL | 0.46 - 0.70 ng/mL | Not explicitly stated |

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of the this compound biosynthesis pathway.

Quantification of this compound and Related Alkaloids by HPLC

Objective: To separate and quantify this compound, ajmalicine, and tetrahydroalstonine in C. roseus extracts.

Materials:

-

Plant material (e.g., dried, powdered roots or leaves)

-

Methanol (HPLC grade)

-

Acetonitrile (B52724) (HPLC grade)

-

Ammonium (B1175870) acetate (B1210297) buffer (0.01 M, pH 8.5)

-

Triethylamine

-

Authentic standards of this compound, ajmalicine, and tetrahydroalstonine

-

HPLC system with a C18 reverse-phase column (e.g., 5 µm, 4.6 x 250 mm) and a UV detector

Procedure:

-

Extraction:

-

Homogenize 1 g of dried, powdered plant material in 10 mL of methanol.

-

Sonicate the mixture for 30 minutes.

-

Centrifuge at 10,000 x g for 15 minutes to obtain a clear supernatant.

-

-

Sample Preparation:

-

Filter the supernatant through a 0.45 µm syringe filter before injection.

-

-

HPLC Analysis:

-

Column: C18 reverse-phase (5 µm, 4.6 x 250 mm).

-

Mobile Phase: A gradient of acetonitrile and 0.01 M ammonium acetate buffer (pH 8.5) containing 0.1% triethylamine. A typical gradient could be:

-

0-5 min: 20% Acetonitrile

-

5-20 min: 20-80% Acetonitrile

-

20-25 min: 80% Acetonitrile

-

25-30 min: 80-20% Acetonitrile

-

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm.

-

-

Quantification:

-

Identify the peaks corresponding to this compound, ajmalicine, and tetrahydroalstonine by comparing their retention times with those of the authentic standards.

-

Construct a standard curve for each compound using a series of known concentrations.

-

Quantify the alkaloids in the plant extract by integrating the peak areas and comparing them to the respective standard curves.

-

In Vitro Assay of Heteroyohimbine Synthase Activity

Objective: To determine the enzymatic activity of a heteroyohimbine synthase (HYS) by measuring the formation of heteroyohimbine alkaloids from strictosidine aglycone.

Materials:

-

Purified recombinant HYS enzyme

-

Strictosidine

-

Purified Strictosidine β-glucosidase (SGD)

-

NADPH

-

Assay Buffer: 50 mM potassium phosphate buffer (pH 7.0)

-

Stop Solution: 1 M HCl

-

LC-MS system for product analysis

Procedure:

-

Generation of Strictosidine Aglycone (in situ):

-

In a microcentrifuge tube, prepare a reaction mixture containing 100 µM strictosidine and a catalytic amount of SGD (e.g., 1 µg) in 90 µL of assay buffer.

-

Incubate at 30°C for 30 minutes to allow for the complete conversion of strictosidine to its aglycone.

-

-

Enzyme Reaction:

-

To the pre-incubated mixture, add 5 µL of 2 mM NADPH (final concentration 100 µM).

-

Initiate the reaction by adding 5 µL of the purified HYS enzyme solution (final concentration to be optimized, e.g., 1-10 µg).

-

Incubate the reaction at 30°C for a defined period (e.g., 60 minutes).

-

-

Reaction Termination and Sample Preparation:

-

Stop the reaction by adding 50 µL of 1 M HCl.

-

Centrifuge the mixture at 15,000 x g for 10 minutes.

-

Transfer the supernatant to an HPLC vial for LC-MS analysis.

-

-

Product Analysis by LC-MS:

-

Analyze the reaction products by LC-MS to identify and quantify the formation of this compound, ajmalicine, and tetrahydroalstonine.

-

Use authentic standards to confirm the identity of the products and to generate standard curves for quantification.

-

The following diagram illustrates a generalized workflow for this enzyme assay.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Biological isolation and characterization of Catharanthus roseus (L.) G. Don methanolic leaves extracts and their assessment for antimicrobial, cytotoxic, and apoptotic activities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scispace.com [scispace.com]

- 5. DOT Language | Graphviz [graphviz.org]

- 6. Structural investigation of heteroyohimbine alkaloid synthesis reveals active site elements that control stereoselectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Terpenoid indole alkaloid biosynthesis in Catharanthus roseus: effects and prospects of environmental factors in metabolic engineering - PMC [pmc.ncbi.nlm.nih.gov]

The Occurrence and Distribution of 3-Isoajmalicine: A Technical Guide for Researchers

An in-depth exploration of the natural sources, geographical distribution, and biosynthesis of the pharmacologically significant monoterpenoid indole (B1671886) alkaloid, 3-isoajmalicine. This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, providing detailed information on the botanical origins and extraction methodologies for this valuable compound.

Introduction

This compound is a diastereomer of ajmalicine (B1678821), a well-known monoterpenoid indole alkaloid used for its antihypertensive and vasodilatory properties. While sharing a common biosynthetic origin with ajmalicine, this compound's distinct stereochemistry can influence its pharmacological profile, making it a compound of significant interest for further investigation and potential therapeutic applications. This guide provides a detailed overview of its primary natural sources, global distribution, and the intricate biosynthetic pathway leading to its formation. Additionally, it outlines established experimental protocols for its extraction and quantification, offering a practical resource for laboratory research.

Natural Sources and Geographical Distribution

This compound is primarily found in several genera of the Apocynaceae and Rubiaceae families. The principal plant sources are Rauwolfia, Catharanthus, Mitragyna, and Uncaria. The geographical distribution of these plants is predominantly in tropical and subtropical regions.

Rauwolfia Species

The genus Rauwolfia, commonly known as snakeroot or devil peppers, is a significant source of various indole alkaloids, including this compound. These evergreen trees and shrubs are found in the tropical regions of Africa, Asia, and Latin America[1].

-

Rauwolfia serpentina (Indian Snakeroot): Native to the Indian subcontinent and East Asia, from India to Indonesia, this species is a well-documented source of this compound.[2] It is widely distributed in the sub-Himalayan regions of India.[2] In India, its distribution includes states such as Andhra Pradesh, Karnataka, Kerala, Maharashtra, Odisha, Tamil Nadu, Sikkim, Arunachal Pradesh, Assam, Delhi, and Uttar Pradesh.[3] It typically grows in tropical moist deciduous forests.[3]

-

Rauwolfia tetraphylla (Wild Snake Root): This species also contains this compound.

The concentration of this compound in Rauwolfia species can vary depending on the geographical location and the specific plant part.

Catharanthus roseus (Madagascar Periwinkle)

Catharanthus roseus, a perennial herb endemic to Madagascar, is now cultivated worldwide in tropical and subtropical regions for its ornamental and medicinal properties.[4] It has a pantropical distribution and is known to produce a wide array of terpenoid indole alkaloids, including this compound.[4] The roots of C. roseus are a particularly rich source of ajmalicine and its isomers.[5]

Mitragyna Species

The genus Mitragyna is native to tropical and subtropical regions of Asia and Africa.

-

Mitragyna speciosa (Kratom): This tropical evergreen tree is indigenous to Southeast Asia, particularly Thailand, Indonesia, Malaysia, Myanmar, and Papua New Guinea.[6][7] While primarily known for its main psychoactive alkaloids, mitragynine (B136389) and 7-hydroxymitragynine, the leaves of M. speciosa also contain this compound, albeit in lower concentrations compared to Rauwolfia and Catharanthus species.[8] One study on M. speciosa grown in the USA reported the isolation of this compound from its leaves.[8][9][10]

-

Mitragyna rotundifolia : This species has also been reported to contain this compound.

Uncaria Species

The genus Uncaria, commonly known as cat's claw or gambier, consists of about 40 species of woody lianas with a pantropical distribution.[11] Most species are native to tropical Asia, with a few found in Africa, the Mediterranean, and the neotropics.[11]

-

Uncaria hirsuta : Studies have confirmed the presence of this compound in the leaves of this species.[12]

-

Uncaria guianensis : Research has led to the isolation of this compound from the leaves of this plant.[12]

-

Uncaria rhynchophylla : This species is another known source of this compound.

-

Uncaria attenuata : 19-epi-3-iso-ajmalicine, a related compound, has been detected in this species.

Quantitative Data on this compound Content

The concentration of this compound varies significantly between different plant species, the part of the plant, and the geographical origin. The following tables summarize the available quantitative data.

| Plant Species | Plant Part | This compound Content (% of dry weight) | Reference |

| Rauwolfia serpentina | Root | 0.17% (as ajmalicine) | [13] |

| Rauwolfia tetraphylla | Root | 0.16% (as ajmalicine) | [13] |

| Mitragyna speciosa (grown in USA) | Leaves | 1.6 x 10-5 % | [8] |

Table 1: Quantitative Data of this compound in Various Plant Sources.

| Plant Species | Alkaloid | Plant Part | Content (mg/g dry weight) | Reference |

| Rauwolfia serpentina | Ajmalicine | Root | 1.57 - 12.1 (total of 7 alkaloids) | [14] |

Table 2: Quantitative Analysis of Related Alkaloids in Rauwolfia serpentina.

Biosynthesis of this compound

The biosynthesis of this compound is a complex enzymatic process that is a branch of the well-characterized terpenoid indole alkaloid (TIA) pathway.[15] The pathway begins with precursors from primary metabolism: tryptophan from the shikimate pathway and geranyl diphosphate (B83284) from the methylerythritol phosphate (B84403) (MEP) pathway.

The key steps are as follows:

-

Tryptamine (B22526) Formation: Tryptophan decarboxylase (TDC) converts tryptophan to tryptamine.[16]

-

Secologanin (B1681713) Formation: A series of enzymatic reactions involving geraniol-10-hydroxylase (G10H), 10-hydroxygeraniol oxidoreductase (10HGO), and secologanin synthase (SLS) transform geranyl diphosphate into the iridoid glucoside secologanin.[16]

-

Strictosidine (B192452) Synthesis: Strictosidine synthase (STR) catalyzes the stereospecific condensation of tryptamine and secologanin to form strictosidine, the central precursor for all monoterpenoid indole alkaloids.[16][17]

-

Formation of the Aglycone: Strictosidine β-glucosidase (SGD) removes the glucose moiety from strictosidine, yielding the highly reactive strictosidine aglycone.[16][17]

-

Downstream Conversions: The unstable strictosidine aglycone undergoes a series of non-enzymatic and enzymatic rearrangements and reductions to form a variety of heteroyohimbine alkaloids, including this compound and its diastereomer ajmalicine.

Experimental Protocols

The isolation and quantification of this compound from plant matrices require a multi-step approach involving extraction, purification, and analysis.

General Experimental Workflow

The following diagram illustrates a typical workflow for the extraction and analysis of this compound from plant material.

Detailed Methodologies

-

Collection: Collect the desired plant parts (e.g., roots of Rauwolfia serpentina or leaves of Mitragyna speciosa).

-

Washing: Thoroughly wash the plant material with distilled water to remove soil and debris.

-

Drying: Air-dry the material in the shade or use a laboratory oven at a controlled temperature (40-50°C) until a constant weight is achieved.

-

Grinding: Grind the dried plant material into a fine powder using a mechanical grinder to increase the surface area for extraction.

Method 1: Acid-Base Extraction (for Catharanthus roseus) [18]

-

Soak the powdered plant material in a 0.7% sulfuric acid solution.

-

Adjust the pH of the resulting solution to 7-8 using ammonium (B1175870) hydroxide.

-

Perform liquid-liquid extraction with chloroform (B151607).

-

Collect the chloroform layer and concentrate it under vacuum to obtain the total weak alkaloid extract.

Method 2: Methanolic Extraction (for Rauwolfia serpentina) [18]

-

Extract the air-dried root powder with methanol (B129727) (e.g., 3 x 10 mL for 0.1 g of powder) for 10 hours.

-

Filter the extract and evaporate the solvent under reduced pressure.

-

Defat the residue by partitioning with hexane.

-

Column Packing: Prepare a slurry of silica (B1680970) gel in a non-polar solvent (e.g., chloroform) and pack it into a glass column.

-

Sample Loading: Dissolve the crude alkaloid extract in a minimal amount of the initial mobile phase and load it onto the column.

-

Elution: Elute the column with a solvent system of increasing polarity. For the separation of reserpine (B192253) and ajmalicine in Rauwolfia species, a mobile phase of toluene:ethyl acetate:formic acid (7:2:1) has been used with HPTLC.[13]

-

Fraction Collection: Collect the fractions and monitor the separation using Thin Layer Chromatography (TLC).

-

Isolation: Pool the fractions containing this compound and evaporate the solvent to obtain the purified compound.

-

System: A reversed-phase HPLC system with a C18 column and a photodiode array detector is suitable.

-

Mobile Phase: A binary gradient of a buffer (e.g., 0.01 M phosphate buffer at pH 3.5 with 0.5% glacial acetic acid) and acetonitrile (B52724) is commonly used.

-

Detection: The detector can be set at a wavelength of 254 nm for the simultaneous quantification of ajmalicine and related alkaloids.

-

Calibration: Prepare a calibration curve using a standard of this compound of known purity over a suitable concentration range (e.g., 1-20 µg/mL).

-

Analysis: Inject the filtered sample solution into the HPLC system and determine the concentration of this compound by comparing the peak area with the calibration curve. The limit of detection and limit of quantification for ajmalicine have been reported to be 4 µg/mL and 12 µg/mL, respectively, using a specific HPLC method.[19][20]

Conclusion

This compound is a naturally occurring monoterpenoid indole alkaloid with a distribution centered in tropical and subtropical flora, particularly within the Rauwolfia, Catharanthus, Mitragyna, and Uncaria genera. The concentration of this compound is influenced by the plant species, the specific organ, and the geographical location of its growth. The intricate biosynthetic pathway, originating from primary metabolites, offers potential avenues for metabolic engineering to enhance its production. The detailed experimental protocols provided in this guide for extraction, purification, and quantification offer a solid foundation for researchers to further explore the pharmacological potential of this compound. This comprehensive overview aims to facilitate future research and development efforts focused on this promising natural product.

References

- 1. Catharanthus roseus Profile – California Invasive Plant Council [cal-ipc.org]

- 2. Rauvolfia serpentina - Wikipedia [en.wikipedia.org]

- 3. India Flora Online [indiaflora-ces.iisc.ac.in]

- 4. Catharanthus roseus - Wikipedia [en.wikipedia.org]

- 5. kcwasr.edu.in [kcwasr.edu.in]

- 6. Mitragyna speciosa - Wikipedia [en.wikipedia.org]

- 7. worldpowder.de [worldpowder.de]

- 8. researchgate.net [researchgate.net]

- 9. Phytochemical characterization of the leaves of Mitragyna speciosa grown in U.S.A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Phytochemical Characterization of the Leaves of Mitragyna speciosa Grown in USA - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Uncaria - Wikipedia [en.wikipedia.org]

- 12. researchgate.net [researchgate.net]

- 13. scielo.br [scielo.br]

- 14. Quantification and characterization of alkaloids from roots of Rauwolfia serpentina using ultra-high performance liquid chromatography-photo diode array-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. benchchem.com [benchchem.com]

- 17. researchgate.net [researchgate.net]

- 18. benchchem.com [benchchem.com]

- 19. Quantitative determination of reserpine, ajmaline, and ajmalicine in Rauvolfia serpentina by reversed-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

Spectroscopic Profile of 3-Isoajmalicine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for the indole (B1671886) alkaloid 3-isoajmalicine. The information presented herein is intended to support research, quality control, and drug development activities by providing detailed spectroscopic tables, experimental protocols, and a logical workflow for analysis.

Spectroscopic Data Summary

The following tables summarize the nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared (IR) spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹³C NMR Spectroscopic Data of this compound [1]

| Carbon Atom | Chemical Shift (δ) ppm |

| 2 | 134.1 |

| 3 | 59.8 |

| 5 | 52.0 |

| 6 | 20.9 |

| 7 | 107.9 |

| 8 | 127.3 |

| 9 | 121.2 |

| 10 | 119.5 |

| 11 | 117.9 |

| 12 | 110.6 |

| 13 | 136.2 |

| 14 | 34.9 |

| 15 | 27.1 |

| 16 | 106.8 |

| 17 | 153.2 |

| 18 | 17.0 |

| 19 | 74.0 |

| 20 | 40.5 |

| 21 | 52.9 |

| OMe | 51.5 |

| C=O | 168.1 |

Solvent: CDCl₃. Data obtained from Uusvuori, R., & Lounasmaa, M. (1981). 13-C NMR data of this compound and 19-epiajmalicine. Planta medica, 41(04), 406-407.[1]

Table 2: Predicted ¹H NMR Spectroscopic Data of this compound

| Proton(s) | Predicted Chemical Shift (δ) ppm | Multiplicity |

| H-3 | ~ 4.0 - 4.5 | m |

| H-5 | ~ 2.5 - 3.0 | m |

| H-6 | ~ 1.8 - 2.2 | m |

| H-9 | ~ 7.4 - 7.6 | d |

| H-10 | ~ 7.0 - 7.2 | t |

| H-11 | ~ 7.2 - 7.4 | t |

| H-12 | ~ 7.0 - 7.1 | d |

| H-14 | ~ 2.8 - 3.2 | m |

| H-15 | ~ 2.0 - 2.4 | m |

| H-17 | ~ 7.5 | s |

| H-18 | ~ 1.5 | d |

| H-19 | ~ 4.8 | q |

| H-21 | ~ 2.5 - 3.0 | m |

| OMe | ~ 3.7 | s |

| NH | ~ 8.0 - 8.5 | br s |

Disclaimer: The ¹H NMR data presented is predicted based on typical chemical shifts for indole alkaloids of similar structure. Actual experimental values may vary.

Mass Spectrometry (MS)

Table 3: Predicted Mass Spectrometry Fragmentation Data for this compound

| m/z | Relative Intensity | Predicted Fragment Ion |

| 352 | High | [M]⁺ (Molecular Ion) |

| 351 | Moderate | [M-H]⁺ |

| 321 | Moderate | [M-OCH₃]⁺ |

| 293 | Low | [M-COOCH₃]⁺ |

| 184 | High | Indole fragment |

| 169 | Moderate | Side chain fragment |

Disclaimer: The mass spectrometry fragmentation data is predicted based on the known fragmentation patterns of the isomeric compound ajmalicine (B1678821) and general principles of mass spectrometry for indole alkaloids. The molecular ion peak is expected at m/z 352, corresponding to the molecular weight of this compound.[2]

Infrared (IR) Spectroscopy

Table 4: Predicted Infrared (IR) Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Functional Group Vibration |

| ~ 3300 | Medium | N-H Stretch (Indole) |

| ~ 3100 - 3000 | Medium | C-H Stretch (Aromatic) |

| ~ 2950 - 2850 | Medium | C-H Stretch (Aliphatic) |

| ~ 1730 | Strong | C=O Stretch (Ester) |

| ~ 1620, 1470 | Medium | C=C Stretch (Aromatic) |

| ~ 1250 | Strong | C-O Stretch (Ester) |

| ~ 750 | Strong | C-H Bend (Ortho-disubstituted aromatic) |

Disclaimer: The IR absorption data is predicted based on the characteristic frequencies of the functional groups present in the this compound molecule.

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented above.

NMR Spectroscopy

-

Sample Preparation:

-

Weigh approximately 5-10 mg of purified this compound.

-

Dissolve the sample in approximately 0.6 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% v/v tetramethylsilane (B1202638) (TMS) as an internal standard.

-

Transfer the solution to a 5 mm NMR tube.

-

-

¹H NMR Spectroscopy:

-

Instrument: 500 MHz NMR Spectrometer.

-

Pulse Program: Standard single-pulse sequence.

-

Acquisition Parameters:

-

Spectral Width: 16 ppm

-

Acquisition Time: 3 seconds

-

Relaxation Delay: 2 seconds

-

Number of Scans: 16

-

-

Processing:

-

Apply a line broadening factor of 0.3 Hz.

-

Fourier transform the FID.

-

Phase and baseline correct the spectrum.

-

Reference the spectrum to the TMS signal at 0.00 ppm.

-

-

-

¹³C NMR Spectroscopy:

-

Instrument: 125 MHz NMR Spectrometer.

-

Pulse Program: Proton-decoupled pulse sequence.

-

Acquisition Parameters:

-

Spectral Width: 240 ppm

-

Acquisition Time: 1.5 seconds

-

Relaxation Delay: 2 seconds

-

Number of Scans: 1024

-

-

Processing:

-

Apply a line broadening factor of 1.0 Hz.

-

Fourier transform the FID.

-

Phase and baseline correct the spectrum.

-

Reference the spectrum to the CDCl₃ solvent peak at 77.16 ppm.

-

-

Mass Spectrometry

-

Sample Preparation:

-

Prepare a 1 mg/mL stock solution of this compound in methanol.

-

Dilute the stock solution to a final concentration of 10 µg/mL with a 50:50 mixture of acetonitrile (B52724) and water containing 0.1% formic acid.

-

-

Instrumentation and Analysis:

-

Technique: Electrospray Ionization Mass Spectrometry (ESI-MS).

-

Instrument: High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

-

Ionization Mode: Positive ion mode.

-

Mass Range: m/z 50 - 500.

-

Capillary Voltage: 3.5 kV.

-

Cone Voltage: 30 V.

-

Source Temperature: 120 °C.

-

Desolvation Temperature: 350 °C.

-

Data Acquisition: Acquire data in full scan mode. For fragmentation analysis, perform tandem MS (MS/MS) on the precursor ion at m/z 352.

-

Infrared (IR) Spectroscopy

-

Sample Preparation:

-

Technique: Attenuated Total Reflectance (ATR).

-

Place a small amount (1-2 mg) of solid, purified this compound directly onto the ATR crystal.

-

Ensure good contact between the sample and the crystal by applying pressure using the instrument's pressure clamp.

-

-

Instrumentation and Analysis:

-

Instrument: Fourier Transform Infrared (FTIR) Spectrometer equipped with a diamond ATR accessory.

-

Spectral Range: 4000 - 400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 32.

-

Procedure:

-

Record a background spectrum of the clean, empty ATR crystal.

-

Record the sample spectrum.

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

-

Visualized Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a natural product like this compound.

References

3-Isoajmalicine: A Comprehensive Technical Guide to its Discovery and Historical Background

Introduction

3-Isoajmalicine, a prominent member of the heteroyohimbine class of monoterpenoid indole (B1671886) alkaloids, has been a subject of significant interest within the scientific community for its intriguing stereochemistry and pharmacological potential. This technical guide provides an in-depth exploration of the discovery and historical background of this compound, tailored for researchers, scientists, and drug development professionals. The document details the initial isolation from its natural sources, the evolution of its structural elucidation, and its placement within the broader context of Rauwolfia alkaloid research.

Historical Context and Discovery

The story of this compound is deeply intertwined with the rich history of the medicinal plant Rauwolfia serpentina (Indian snakeroot). For centuries, this plant has been a cornerstone of traditional medicine in India and surrounding regions, where it was used to treat a variety of ailments, including hypertension, insomnia, and mental disorders.[1]

The modern scientific investigation of Rauwolfia serpentina began in the early 20th century. In the 1930s, Indian chemists Salimuzzaman Siddiqui and Rafat Husain Siddiqui pioneered the systematic study of the plant's chemical constituents.[2] Their work led to the isolation of several crystalline alkaloids, which they broadly categorized into the "ajmaline group" of weakly basic, white alkaloids and the "serpentine group" of strongly basic, yellow alkaloids.[2]

While the initial focus of Western research was on the potent antihypertensive and tranquilizing effects of reserpine, another Rauwolfia alkaloid, the complex mixture of other alkaloids, including the isomers of ajmalicine (B1678821), continued to be a subject of investigation. The stereoisomers of the heteroyohimbine alkaloids, including ajmalicine and this compound, were isolated and characterized from various species of Rauwolfia and Catharanthus roseus.[3] The precise historical moment of the first isolation and characterization of this compound as a distinct entity is embedded within the broader efforts to separate and identify the numerous alkaloids present in these plants. The development of chromatographic techniques was instrumental in the separation of these closely related isomers.[4]

Physicochemical Properties

This compound shares the same molecular formula and mass as its stereoisomers, but differs in the spatial arrangement of its atoms, leading to distinct physical and chemical properties.

| Property | Value | Source |

| IUPAC Name | methyl (1R,15R,16S,20S)-16-methyl-17-oxa-3,13-diazapentacyclo[11.8.0.0²,¹⁰.0⁴,⁹.0¹⁵,²⁰]henicosa-2(10),4,6,8,18-pentaene-19-carboxylate | [1] |

| CAS Number | 483-03-4 | [1] |

| Molecular Formula | C₂₁H₂₄N₂O₃ | [1] |

| Molecular Weight | 352.4 g/mol | [1] |

| Melting Point | Not explicitly reported for this compound; ajmalicine melts at 258 °C (decomp) | |

| Specific Optical Rotation | Not explicitly reported for this compound |

Experimental Protocols

Isolation of this compound from Rauwolfia serpentina

The following is a generalized protocol for the isolation of this compound from the roots of Rauwolfia serpentina, based on established methods for the separation of Rauwolfia alkaloids.

1. Extraction of Total Alkaloids:

-

Maceration: Powdered and dried roots of Rauwolfia serpentina are macerated with methanol (B129727) at room temperature for several days.

-

Filtration and Concentration: The methanolic extract is filtered and concentrated under reduced pressure to yield a crude extract.

2. Acid-Base Partitioning:

-

The crude extract is dissolved in an acidic solution (e.g., 5% citric acid) to protonate the alkaloids, rendering them water-soluble.

-

The acidic solution is washed with a non-polar solvent (e.g., chloroform) to remove neutral and weakly basic compounds.

-

The aqueous layer is then basified with a weak base (e.g., sodium bicarbonate) to a pH of approximately 5.5-6.0. This selectively precipitates the stronger bases.

-

The solution is then further basified to a pH of 8.5-9.0 with a stronger base (e.g., sodium carbonate), and the liberated weakly basic alkaloids are extracted with an organic solvent such as chloroform. This compound is part of this fraction.

3. Chromatographic Separation:

-

The crude alkaloid mixture is subjected to column chromatography over alumina (B75360) or silica (B1680970) gel.

-

A gradient elution is typically employed, starting with a non-polar solvent and gradually increasing the polarity. For example, a gradient of petroleum ether and diethyl ether, with increasing proportions of diethyl ether, can be used.

-

Fractions are collected and monitored by thin-layer chromatography (TLC).

-

Fractions containing compounds with similar Rf values to a this compound standard are combined.

-

Further purification can be achieved by preparative TLC or high-performance liquid chromatography (HPLC).

References

3-Isoajmalicine pharmacological properties and bioactivity

A comprehensive analysis of the pharmacological properties and bioactivity of the indole (B1671886) alkaloid 3-isoajmalicine remains an area of emerging research. While its structural similarity to ajmalicine, a known antihypertensive agent, suggests potential therapeutic applications, a detailed in vitro and in vivo characterization is not extensively documented in publicly available scientific literature. This technical guide aims to synthesize the current understanding, highlight potential areas of pharmacological interest, and provide a framework for future research into this compound.

Chemical and Physical Properties

This compound is an indole alkaloid with the chemical formula C₂₁H₂₄N₂O₃ and a molecular weight of 352.4 g/mol .[1] It is a stereoisomer of ajmalicine, differing in the spatial arrangement of substituents at the C3 position. This subtle structural difference can significantly influence its binding to biological targets and, consequently, its pharmacological profile. This compound has been identified in plant species such as Rauwolfia serpentina and Mitragyna rotundifolia.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₂₁H₂₄N₂O₃ | [1] |

| Molecular Weight | 352.4 g/mol | [1] |

| IUPAC Name | methyl (1R,15R,16S,20S)-16-methyl-17-oxa-3,13-diazapentacyclo[11.8.0.0²,¹⁰.0⁴,⁹.0¹⁵,²⁰]henicosa-2(10),4,6,8,18-pentaene-19-carboxylate | [1] |

| PubChem CID | 11416867 | [1] |

Potential Pharmacological Activities: A Landscape of Possibilities

Given the limited direct research on this compound, its potential pharmacological activities are largely extrapolated from the known effects of related indole alkaloids, particularly ajmalicine. The primary areas of interest include antihypertensive, anti-inflammatory, neuroprotective, and anticancer effects.

Antihypertensive and Vasorelaxant Effects

The structural similarity to ajmalicine, a known α1-adrenergic receptor antagonist, strongly suggests that this compound may possess antihypertensive properties. The blockade of α1-adrenergic receptors in vascular smooth muscle leads to vasodilation and a subsequent reduction in blood pressure.

Hypothesized Mechanism of Antihypertensive Action:

Caption: Hypothesized antihypertensive mechanism of this compound.

Further investigation into its effects on endothelial function, such as the modulation of nitric oxide (NO) production, is warranted. Many plant-derived compounds exert their vasodilator effects through endothelium-dependent mechanisms.

Anti-inflammatory Activity

Isoquinoline (B145761) alkaloids, a broader class to which this compound belongs, have been reported to possess anti-inflammatory properties. The potential mechanisms could involve the inhibition of key inflammatory mediators and signaling pathways.

Potential Anti-inflammatory Signaling Pathways:

Caption: Potential anti-inflammatory signaling pathways targeted by this compound.

Neuroprotective Effects

Several isoquinoline alkaloids have demonstrated neuroprotective activities through various mechanisms, including antioxidant effects, modulation of neurotransmitter systems, and anti-apoptotic pathways.[2][3]

Experimental Workflow for Assessing Neuroprotection:

Caption: A typical in vitro workflow to evaluate the neuroprotective effects of this compound.

Anticancer Activity

The anticancer potential of various alkaloids is well-established.[4] Their mechanisms of action often involve the modulation of signaling pathways related to cell proliferation, apoptosis, and invasion.

Key Signaling Pathways in Cancer Targeted by Alkaloids:

Caption: Potential anticancer signaling pathways modulated by this compound.

Experimental Protocols for Bioactivity Screening

To systematically evaluate the pharmacological properties of this compound, a series of well-defined in vitro and in vivo experimental protocols are necessary.

In Vitro Assays

Table 2: Recommended In Vitro Assays for this compound Bioactivity

| Activity | Assay | Experimental Details |

| Antihypertensive | Aortic Ring Vasorelaxation Assay | Isolated rat aortic rings pre-contracted with phenylephrine (B352888) or KCl. Cumulative concentrations of this compound are added to assess relaxation. Experiments are conducted with and without intact endothelium to determine the role of endothelium-derived factors. |

| Anti-inflammatory | LPS-stimulated Macrophage Assay | Murine macrophage cell line (e.g., RAW 264.7) stimulated with lipopolysaccharide (LPS). Measure the production of nitric oxide (Griess assay) and pro-inflammatory cytokines (ELISA for TNF-α, IL-6). |

| Neuroprotective | Oxidative Stress-induced Neuronal Cell Death Assay | Human neuroblastoma cells (e.g., SH-SY5Y) are treated with an oxidative stressor (e.g., H₂O₂ or rotenone) in the presence or absence of this compound. Cell viability is assessed using the MTT assay. |

| Anticancer | Cancer Cell Line Cytotoxicity Assay | A panel of human cancer cell lines (e.g., MCF-7 for breast, A549 for lung, HCT116 for colon) are treated with increasing concentrations of this compound. Cell viability is determined using assays like MTT or SRB. |

In Vivo Models

Should in vitro studies yield promising results, subsequent in vivo validation is crucial.

Table 3: Potential In Vivo Models for this compound Evaluation

| Activity | Animal Model | Experimental Outline |

| Antihypertensive | Spontaneously Hypertensive Rats (SHR) | Acute and chronic administration of this compound. Blood pressure is monitored non-invasively (tail-cuff method) or directly (telemetry). |

| Anti-inflammatory | Carrageenan-induced Paw Edema in Rats | This compound is administered prior to the injection of carrageenan into the paw. Paw volume is measured at different time points to assess the reduction in inflammation. |

| Neuroprotective | Middle Cerebral Artery Occlusion (MCAO) in Rats | A model for ischemic stroke. This compound is administered before or after MCAO. Neurological deficit scores and infarct volume are assessed. |

| Anticancer | Xenograft Tumor Model in Nude Mice | Human cancer cells are implanted subcutaneously in immunodeficient mice. Once tumors are established, mice are treated with this compound, and tumor growth is monitored. |

Pharmacokinetics and Bioavailability

Currently, there is no available data on the absorption, distribution, metabolism, and excretion (ADME) of this compound. Understanding its pharmacokinetic profile is essential for its development as a therapeutic agent. In vitro studies using liver microsomes can provide initial insights into its metabolic stability, while in vivo pharmacokinetic studies in animal models are necessary to determine key parameters such as bioavailability, half-life, and clearance.

Conclusion and Future Directions

This compound represents an under-investigated natural product with a chemical structure that suggests a range of potentially valuable pharmacological activities. The lack of comprehensive studies necessitates a systematic investigation into its bioactivity. Future research should focus on:

-

In vitro screening: A broad-based screening of its antihypertensive, anti-inflammatory, neuroprotective, and anticancer effects using the standardized protocols outlined above.

-

Mechanism of action studies: Elucidation of the specific molecular targets and signaling pathways modulated by this compound.

-

In vivo efficacy: Validation of promising in vitro findings in relevant animal models of disease.

-

Pharmacokinetic profiling: A thorough investigation of its ADME properties to assess its drug-like potential.

A dedicated research effort is required to unlock the therapeutic potential of this compound and determine its viability as a lead compound for drug development.

References

- 1. This compound | C21H24N2O3 | CID 11416867 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Research Progress on Neuroprotective Effects of Isoquinoline Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Modulation of Multiple Signaling Pathways of the Plant-Derived Natural Products in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Molecular intricate details of 3-Isoajmalicine: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth exploration of the anticipated molecular mechanism of action of 3-isoajmalicine, a notable alkaloid found in Rauwolfia serpentina.[1][2][3] This document is intended for researchers, scientists, and professionals in drug development, offering a comprehensive overview of its likely pharmacological targets, the downstream signaling pathways it may modulate, and detailed experimental protocols to facilitate further investigation.

While direct quantitative binding data for this compound is not extensively available in public literature, its close structural isomer, ajmalicine (B1678821), is a well-characterized selective alpha-1 adrenergic receptor antagonist.[4][5] This guide, therefore, extrapolates the probable mechanism of action of this compound based on the known pharmacology of ajmalicine, and provides the necessary experimental frameworks to validate these hypotheses.

Postulated Core Mechanism of Action: Alpha-1 Adrenergic Receptor Antagonism

It is hypothesized that this compound acts as a competitive antagonist at alpha-1 adrenergic receptors. These receptors are critical components of the sympathetic nervous system, primarily mediating vasoconstriction in response to norepinephrine. Blockade of these receptors by this compound would lead to vasodilation and a subsequent reduction in blood pressure.[4][6][7]

The anticipated downstream signaling cascade following this antagonism involves the inhibition of the Gq protein-coupled pathway. This would prevent the activation of phospholipase C, thereby reducing the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). Consequently, the release of intracellular calcium from the endoplasmic reticulum would be diminished, leading to smooth muscle relaxation.

Potential Secondary Mechanism: Calcium Channel Blockade

In addition to its likely primary action on adrenergic receptors, this compound may also exhibit calcium channel blocking activity. This dual mechanism is not uncommon among cardiovascular-acting natural products. By directly inhibiting voltage-gated calcium channels on vascular smooth muscle cells, this compound could further contribute to vasodilation and a hypotensive effect.

Quantitative Pharmacological Data (Hypothetical, based on Ajmalicine)

To guide future research, the following table summarizes the type of quantitative data that needs to be determined for this compound. The values for ajmalicine are provided as a reference point.

| Parameter | Description | Expected Value for this compound | Reference (Ajmalicine) |

| Ki (α1-adrenoceptor) | Inhibitory constant for alpha-1 adrenergic receptors. A lower value indicates higher binding affinity. | To be determined | To be determined (pA2 values suggest nanomolar range)[4] |

| IC50 (Calcium Influx) | Half-maximal inhibitory concentration for calcium influx. | To be determined | Not available |

| pA2 | A measure of the potency of a competitive antagonist. | To be determined | ~7-8[4] |

Experimental Protocols

To elucidate the precise molecular mechanism of action of this compound, the following experimental protocols are recommended:

Radioligand Competitive Binding Assay for Alpha-1 Adrenergic Receptors

Objective: To determine the binding affinity (Ki) of this compound for alpha-1 adrenergic receptors.

Methodology:

-

Membrane Preparation: Isolate cell membranes from a cell line or tissue expressing alpha-1 adrenergic receptors (e.g., rat cerebral cortex).

-

Assay Setup: In a 96-well plate, combine the membrane preparation, a fixed concentration of a radiolabeled alpha-1 antagonist (e.g., [3H]-Prazosin), and varying concentrations of this compound.

-

Incubation: Incubate the plate to allow for competitive binding to reach equilibrium.

-

Separation of Bound and Free Ligand: Rapidly filter the contents of each well through a glass fiber filter to separate the membrane-bound radioligand from the unbound radioligand.

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the concentration of this compound to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation.

Calcium Imaging Assay for Vasorelaxant Effects

Objective: To assess the effect of this compound on intracellular calcium levels in vascular smooth muscle cells.

Methodology:

-

Cell Culture: Culture vascular smooth muscle cells on glass-bottom dishes.

-

Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).

-

Baseline Measurement: Measure the baseline fluorescence ratio at dual excitation wavelengths (e.g., 340 nm and 380 nm) using a fluorescence microscope.

-

Stimulation: Stimulate the cells with an alpha-1 adrenergic agonist (e.g., phenylephrine) to induce an increase in intracellular calcium.

-

Treatment: Apply varying concentrations of this compound and monitor the changes in the fluorescence ratio over time.

-

Data Analysis: Quantify the changes in intracellular calcium concentration in response to this compound treatment.

Visualizing the Molecular Pathways

To further clarify the proposed mechanisms of action, the following diagrams illustrate the key signaling pathways.

Caption: Postulated mechanism of this compound at the α1-adrenergic receptor.

References

- 1. [PDF] A Review: Use of Rauwolfia Serpentina for Antihypertensive Activity | Semantic Scholar [semanticscholar.org]

- 2. ijarsct.co.in [ijarsct.co.in]

- 3. jetir.org [jetir.org]

- 4. benchchem.com [benchchem.com]

- 5. Ajmalicine | C21H24N2O3 | CID 441975 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

Technical Guide: Solubility of 3-Isoajmalicine in Organic Solvents

Audience: Researchers, scientists, and drug development professionals.

Introduction to 3-Isoajmalicine

This compound is a monoterpenoid indole (B1671886) alkaloid found in various plant species, including those of the Mitragyna and Rauvolfia genera. As an isomer of ajmalicine, it belongs to a class of compounds known for their diverse pharmacological activities. The molecular structure of this compound, with its heterocyclic rings and functional groups, dictates its physicochemical properties, including its solubility in different solvent systems. Understanding the solubility of this compound is crucial for its extraction, purification, formulation, and in vitro/in vivo studies.

General Solubility of Indole Alkaloids

Indole alkaloids, as a class, are generally characterized by their basic nitrogen atoms within a heterocyclic ring system. Their solubility is largely dependent on the polarity of the solvent and the specific functional groups present on the alkaloid's core structure.

In their free base form, most indole alkaloids are sparingly soluble in water but exhibit good solubility in a range of organic solvents.[1][2] This is attributed to the predominantly nonpolar, polycyclic hydrocarbon structure. Common organic solvents in which indole alkaloids, and by extension this compound, are expected to be soluble include:

-

Halogenated Solvents: Chloroform (B151607) and dichloromethane (B109758) are often excellent solvents for indole alkaloids due to their ability to interact with the nonpolar regions of the molecule.[1][3]

-

Alcohols: Ethanol and methanol (B129727) are also effective solvents, capable of hydrogen bonding with the amine and ester functionalities present in many indole alkaloids.[2][3]

-

Ethers: Diethyl ether can be a suitable solvent, particularly for less polar alkaloids.[3]

-

Ketones: Acetone is another common organic solvent used for the extraction and dissolution of alkaloids.

-

Aprotic Polar Solvents: Solvents like dimethyl sulfoxide (B87167) (DMSO) and acetonitrile (B52724) are also likely to dissolve this compound, particularly for the preparation of stock solutions for biological assays.

The salt form of an alkaloid, typically formed by reacting the basic nitrogen with an acid, is generally more polar and thus more soluble in water and polar protic solvents like alcohols.

Quantitative Solubility Data

A comprehensive search of scientific literature and chemical databases did not yield specific quantitative solubility data (e.g., in g/L, mg/mL, or mol/L) for this compound in various organic solvents. The absence of such data in the public domain suggests that these specific measurements have not been widely published. Therefore, for researchers requiring precise solubility values, experimental determination is necessary. The following section details a standard protocol for this purpose.

Table 1: Expected Qualitative Solubility of this compound in Common Organic Solvents

| Organic Solvent | Expected Solubility | Rationale |

| Chloroform | High | Effective solvent for many nonpolar to moderately polar indole alkaloids. |

| Dichloromethane | High | Similar to chloroform in its ability to dissolve indole alkaloids.[2] |

| Methanol | Moderate to High | Polar protic solvent capable of hydrogen bonding.[2] |

| Ethanol | Moderate to High | Similar to methanol, widely used for alkaloid extraction.[2][3] |

| Acetone | Moderate | A common solvent for a range of organic compounds, including alkaloids. |

| Ethyl Acetate | Moderate | A moderately polar solvent often used in chromatography and extraction of alkaloids. |

| Diethyl Ether | Low to Moderate | Less polar than other solvents, suitable for less polar alkaloids.[3] |

| Acetonitrile | Moderate | A polar aprotic solvent used in HPLC and for preparing analytical solutions. |

| Dimethyl Sulfoxide (DMSO) | High | A highly polar aprotic solvent capable of dissolving a wide range of compounds. |

| Water | Low | As a free base, this compound is expected to have limited aqueous solubility.[1] |

Experimental Protocol for Solubility Determination: The Shake-Flask Method

The shake-flask method is a widely recognized and reliable technique for determining the equilibrium solubility of a compound in a specific solvent.

4.1. Materials and Equipment

-

This compound (pure solid)

-

Selected organic solvents (analytical grade)

-

Glass vials with screw caps

-

Analytical balance

-

Constant temperature shaker bath or incubator

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

4.2. Procedure

-

Preparation of Supersaturated Solutions: Add an excess amount of solid this compound to a series of glass vials, each containing a known volume of a different organic solvent. The amount of solid should be sufficient to ensure that undissolved solid remains at equilibrium.

-

Equilibration: Tightly cap the vials and place them in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C). Agitate the vials for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same constant temperature to allow the excess solid to settle. Alternatively, centrifuge the vials to facilitate the separation of the solid and liquid phases.

-

Sample Collection and Filtration: Carefully withdraw an aliquot of the supernatant using a syringe. Immediately filter the aliquot through a syringe filter into a clean vial to remove any undissolved microparticles.

-

Dilution: Accurately dilute the filtered saturated solution with the same organic solvent to a concentration that falls within the linear range of the analytical method.

-

Quantification: Analyze the diluted solution using a validated analytical method, such as HPLC-UV or UV-Vis spectrophotometry, to determine the concentration of this compound. A pre-established calibration curve of this compound in the respective solvent is required for accurate quantification.

-

Calculation: Calculate the solubility of this compound in the solvent at the specified temperature based on the measured concentration and the dilution factor.

4.3. Visualization of the Experimental Workflow

Caption: Workflow for the shake-flask solubility determination method.

Logical Relationship in Alkaloid Extraction Based on Solubility

The differential solubility of alkaloids in acidic aqueous solutions versus organic solvents is the fundamental principle behind their extraction from plant materials. The following diagram illustrates this logical relationship.

References

An In-depth Technical Guide on the Stability of 3-Isoajmalicine and its Degradation Products

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Limited direct stability data for 3-isoajmalicine is publicly available. This guide synthesizes information on the closely related indole (B1671886) alkaloid, ajmalicine (B1678821), and other relevant compounds to provide a comprehensive overview of potential stability issues and degradation pathways.

Introduction

This compound is a monoterpenoid indole alkaloid found in plants of the Rauvolfia and Catharanthus genera.[1][2] Like its isomers, including ajmalicine, it is of interest for its pharmacological properties. Understanding the stability of this compound is crucial for the development of safe and effective pharmaceutical products, as degradation can lead to a loss of potency and the formation of potentially harmful impurities.[3] This technical guide provides a detailed examination of the known and anticipated stability characteristics of this compound, its potential degradation products, and the methodologies for assessing its stability.

Core Molecular Data and Stability Profile

While specific quantitative stability data for this compound under forced degradation conditions is not extensively documented in publicly available literature, the stability of its isomer, ajmalicine, has been addressed. Ajmalicine is known to be unstable in solution and is sensitive to light and elevated temperatures.[4] Solid ajmalicine may also discolor (yellow) upon exposure to light or heat.[4]

Table 1: Summary of Known and Anticipated Stability of this compound and Related Indole Alkaloids

| Stress Condition | Observations for Ajmalicine/Yohimbine (B192690) | Anticipated Behavior of this compound | Potential Degradation Products |

| Acidic Hydrolysis | Yohimbine, a structurally similar indole alkaloid, degrades to yohimbinic acid in acidic solutions.[5][6] | Susceptible to hydrolysis of the methyl ester group, leading to the formation of the corresponding carboxylic acid. | 3-Isoajmalicinic acid |

| Alkaline Hydrolysis | Ajmalicine is expected to be unstable under basic conditions, leading to hydrolysis of the ester group.[7] | Likely to undergo rapid hydrolysis of the methyl ester. | 3-Isoajmalicinic acid |

| Oxidation | The most well-documented degradation product of ajmalicine is serpentine, formed through oxidation.[7] | Susceptible to oxidation, particularly at the dihydropyran ring, to form a more conjugated system. | Serpentine-like structures |

| Thermal Degradation | Solid ajmalicine can discolor at elevated temperatures, and solutions are also heat-sensitive.[4][7] | Expected to be unstable at elevated temperatures, both in solid and solution forms. | A mixture of various degradation products. |

| Photodegradation | Solid ajmalicine is sensitive to light, and solutions should be protected from light.[4][7] Yohimbine is also noted to be potentially sensitive to excessive light.[8] | Likely to be photolabile, especially in solution, when exposed to UV or broad-spectrum light. | Complex mixture of photolytic products. |

Potential Degradation Pathways

Based on the known degradation of related indole alkaloids, a potential degradation pathway for this compound can be proposed. The primary routes of degradation are expected to be hydrolysis of the methyl ester and oxidation of the dihydropyran ring.

Experimental Protocols for Forced Degradation Studies

Forced degradation studies are essential to establish the intrinsic stability of a drug substance and to develop stability-indicating analytical methods.[9] The following are detailed, generalized protocols for conducting forced degradation studies on a compound like this compound.

4.1. General Sample Preparation

A stock solution of this compound (e.g., 1 mg/mL) should be prepared in a suitable solvent such as methanol (B129727) or a mixture of acetonitrile (B52724) and water. This stock solution is then used for the individual stress studies.

4.2. Acidic and Basic Hydrolysis

-

Acidic Hydrolysis: Mix the stock solution with an equal volume of 1 M hydrochloric acid.

-

Basic Hydrolysis: Mix the stock solution with an equal volume of 1 M sodium hydroxide.

-

Neutral Hydrolysis: Mix the stock solution with an equal volume of purified water.

-

Incubate the solutions at a controlled temperature (e.g., 60°C) and monitor for degradation at various time points (e.g., 2, 6, 12, 24 hours).

-

At each time point, withdraw an aliquot, neutralize it if necessary, and dilute it with the mobile phase for HPLC analysis.

4.3. Oxidative Degradation

-

Mix the stock solution with an equal volume of a hydrogen peroxide solution (e.g., 3% or 30%).

-

Keep the solution at room temperature and protect it from light.

-

Monitor the degradation at various time points.

-

At each time point, withdraw an aliquot and dilute it with the mobile phase for analysis.

4.4. Thermal Degradation

-

Solid State: Place a known amount of solid this compound in a thermostatically controlled oven at an elevated temperature (e.g., 70-80°C).

-

Solution State: Incubate the stock solution at a high temperature.

-

Monitor for degradation at various time points by dissolving the solid in a suitable solvent or diluting the solution with the mobile phase for HPLC analysis.

4.5. Photodegradation

-

Expose the stock solution and solid this compound to a light source that provides both UV and visible light (e.g., a photostability chamber).

-

A control sample should be wrapped in aluminum foil to protect it from light.

-

Monitor for degradation at various time points.

-

Prepare samples for analysis as described in the other protocols.

4.6. Analytical Methodology

A stability-indicating HPLC method is crucial for separating the parent drug from its degradation products. A typical method would involve a C18 reversed-phase column with a gradient elution using a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile or methanol. UV detection is commonly used for indole alkaloids.

Workflow for Stability Testing and Analysis

The following diagram illustrates a typical workflow for conducting stability studies and identifying degradation products.

Conclusion

While direct stability data for this compound is limited, by examining its structural analogs, it can be inferred that the molecule is susceptible to degradation under hydrolytic, oxidative, thermal, and photolytic stress. The primary degradation pathways likely involve hydrolysis of the methyl ester and oxidation of the heterocyclic ring system. For researchers and drug development professionals, it is imperative to conduct thorough forced degradation studies to understand the specific stability profile of this compound and to develop and validate a robust stability-indicating analytical method. This will ensure the quality, safety, and efficacy of any pharmaceutical product containing this indole alkaloid.

References

- 1. This compound | C21H24N2O3 | CID 11416867 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemistryjournal.in [chemistryjournal.in]

- 3. ijrar.org [ijrar.org]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. A literature perspective on the pharmacological applications of yohimbine - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. examine.com [examine.com]

- 9. researchgate.net [researchgate.net]

3-Isoajmalicine: A Comprehensive Technical Review of a Vasodilatory Alkaloid

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Isoajmalicine, a stereoisomer of the well-known antihypertensive agent ajmalicine (B1678821), is a naturally occurring indole (B1671886) alkaloid found in plants of the Rauwolfia genus. While less studied than its isomer, this compound is believed to contribute to the overall therapeutic effects of Rauwolfia extracts, primarily their vasodilatory and antihypertensive properties. This technical guide provides a comprehensive review of the available literature on this compound, focusing on its synthesis, proposed mechanism of action, and relevant experimental protocols. Due to a notable lack of specific quantitative pharmacological data in the current body of scientific literature, this review also draws upon data from the closely related and more extensively researched ajmalicine to infer potential biological activities and signaling pathways.

Introduction

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₂₁H₂₄N₂O₃ | PubChem |

| Molecular Weight | 352.4 g/mol | PubChem |

| CAS Number | 483-03-4 | PubChem |

| PubChem CID | 11416867 | PubChem |

Synthesis and Isolation

Isolation from Natural Sources

This compound is typically isolated from the roots of Rauwolfia serpentina and other Rauwolfia species. The general protocol involves extraction of the total alkaloids followed by chromatographic separation.

Experimental Protocol: Isolation of Alkaloids from Rauwolfia serpentina

-

Extraction:

-

Air-dried and powdered root material of Rauwolfia serpentina is subjected to Soxhlet extraction or maceration with a suitable solvent, typically methanol (B129727) or ethanol.

-

The resulting crude extract is concentrated under reduced pressure to yield a semi-solid mass.

-

-

Acid-Base Partitioning:

-

The crude extract is dissolved in an acidic aqueous solution (e.g., 5% HCl) to protonate the alkaloids, rendering them water-soluble.

-

This acidic solution is then washed with a nonpolar solvent (e.g., chloroform (B151607) or diethyl ether) to remove neutral and acidic impurities.

-

The aqueous layer is subsequently basified with a weak base (e.g., ammonia (B1221849) solution) to a pH of 9-10, deprotonating the alkaloids and making them soluble in organic solvents.

-

The alkaloids are then extracted into an immiscible organic solvent, such as chloroform.

-

-

Chromatographic Separation:

-

The concentrated alkaloid fraction is subjected to column chromatography over silica (B1680970) gel or alumina.

-

Elution is performed with a gradient of solvents, starting with nonpolar solvents and gradually increasing the polarity (e.g., a gradient of chloroform and methanol).

-

Fractions are collected and monitored by thin-layer chromatography (TLC) to identify those containing this compound by comparison with a reference standard.

-

Fractions containing the desired compound are pooled and concentrated. Further purification can be achieved by preparative TLC or high-performance liquid chromatography (HPLC).

-

Chemical Synthesis

A stereoselective synthesis of (-)-3-isoajmalicine has been reported starting from secologanin.[1]

Experimental Protocol: Synthesis of (-)-3-Isoajmalicine from Secologanin [1]

-

Enzymatic Hydrolysis and Rearrangement: Secologanin ethylene (B1197577) acetal (B89532) is subjected to enzymatic hydrolysis at pH 5.0. This condition facilitates a stereoselective rearrangement of the aglucone to form a dihydropyran aldehyde intermediate.

-

Reductive Amination and Cyclization: The dihydropyran aldehyde intermediate is then reacted with tryptamine (B22526) under reductive amination conditions, followed by cyclization to yield (-)-3-isoajmalicine.

Pharmacological Activity and Mechanism of Action

Direct quantitative data on the pharmacological activity of this compound, such as IC₅₀ or Kᵢ values, are not extensively reported in the available literature. However, based on its structural similarity to ajmalicine, it is hypothesized to act as an antagonist at α-adrenergic receptors and potentially as a calcium channel blocker.

Postulated Mechanism of Action: Antihypertensive Effects

The antihypertensive effect of structurally related alkaloids is primarily attributed to two main mechanisms:

-

α₁-Adrenergic Receptor Blockade: Antagonism of α₁-adrenergic receptors on vascular smooth muscle cells prevents norepinephrine-induced vasoconstriction, leading to vasodilation and a decrease in peripheral resistance.

-

Calcium Channel Blockade: Inhibition of voltage-gated calcium channels in vascular smooth muscle cells reduces the influx of extracellular calcium, which is essential for muscle contraction. This leads to vasorelaxation.

The following table summarizes the known pharmacological data for the closely related alkaloid, ajmalicine, to provide a potential framework for understanding the activity of this compound.

Table 1: Pharmacological Data for Ajmalicine (Raubasine)

| Target | Action | Value | Organism | Reference |

| α₁-Adrenergic Receptor | Antagonist | - | - | [2][3][4] |

| α₂-Adrenergic Receptor | Antagonist | - | - | [4] |

| CYP2D6 | Inhibitor | Strong | Human | [4] |

Note: Specific quantitative values (IC₅₀, Kᵢ) for ajmalicine's receptor binding are not consistently reported across these general pharmacology resources.

Signaling Pathways

Based on the proposed mechanisms of action, the following signaling pathways are likely modulated by this compound.

Diagram 1: Postulated Signaling Pathway for α₁-Adrenergic Receptor Antagonism by this compound

Caption: Postulated α₁-adrenergic receptor antagonism by this compound.

Diagram 2: Postulated Mechanism of Calcium Channel Blockade by this compound

Caption: Postulated blockade of voltage-gated calcium channels.

Experimental Workflows

The following diagram outlines a general workflow for the pharmacological evaluation of this compound's vasodilatory effects.

Diagram 3: Experimental Workflow for Vasodilatory Activity Assessment

Caption: Workflow for assessing vasorelaxant effects in isolated aortic rings.

Seminal Papers and Future Directions

While a large body of research exists for Rauwolfia alkaloids as a class, seminal papers focusing specifically on the detailed pharmacological characterization of this compound are scarce. Much of the understanding of its activity is extrapolated from studies on its stereoisomer, ajmalicine.

Future research should focus on:

-

Quantitative Pharmacological Characterization: Determining the binding affinities (Kᵢ) and functional potencies (IC₅₀, EC₅₀) of this compound at various adrenergic and other relevant receptors.

-

Mechanism of Action Studies: Elucidating the precise molecular mechanisms underlying its vasodilatory effects, including its specific interactions with different subtypes of calcium channels and adrenergic receptors.

-

In Vivo Efficacy and Safety: Conducting comprehensive in vivo studies to evaluate the antihypertensive efficacy, pharmacokinetic profile, and potential toxicity of pure this compound.

-

Comparative Studies: Directly comparing the pharmacological profiles of this compound and ajmalicine to understand the impact of stereochemistry on their biological activity.

Conclusion

This compound remains a relatively understudied indole alkaloid with potential therapeutic value as an antihypertensive agent. While its presence in medicinally important Rauwolfia species suggests a contribution to their overall pharmacological effects, a significant gap exists in the scientific literature regarding its specific quantitative pharmacology and detailed mechanism of action. The information presented in this technical guide, drawing parallels with the more extensively researched ajmalicine, provides a foundation for future investigations. Further dedicated research is crucial to fully elucidate the therapeutic potential of this compound and to pave the way for its potential development as a standalone therapeutic agent.

References

Methodological & Application

High-Yield Extraction of 3-Isoajmalicine from Plant Material: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the high-yield extraction of 3-isoajmalicine (also known as ajmalicine (B1678821) or raubasine) from plant materials. This compound is a valuable terpenoid indole (B1671886) alkaloid (TIA) with significant therapeutic applications, including its use as an antihypertensive and in the treatment of circulatory disorders.[1][2][3] The primary plant sources for this compound are Catharanthus roseus (Madagascar periwinkle) and various species of the Rauvolfia genus.[2][4]

The following sections detail pre-extraction preparation, various extraction methodologies, and purification techniques. Quantitative data from different methods are summarized for comparison, and experimental workflows and the biosynthetic pathway of this compound are visualized.

Pre-Extraction Preparation of Plant Material

Consistent and proper preparation of the plant material is a critical first step to ensure reproducible and high-yield extractions.[1] The roots of C. roseus and Rauvolfia serpentina are the primary sources of this compound.[4][5]

Protocol 1: Grinding and Drying

-

Collection and Cleaning: Harvest fresh plant roots and wash them thoroughly with distilled water to remove soil and other debris.[4]

-

Drying: Air-dry the cleaned roots in the shade for several days or use a laboratory oven at a controlled temperature of 40-60°C until a constant weight is achieved.[1][4]

-

Grinding: Grind the dried plant material into a fine powder using a mechanical grinder.[4] A uniform particle size (e.g., passing through a 500 µm sieve) is recommended to maximize the surface area for extraction.[1]

-

Storage: Store the powdered material in an airtight container in a cool, dark, and dry place to prevent degradation of the alkaloids.[4]

Extraction Methodologies

Several methods can be employed for the extraction of this compound. The choice of method depends on factors such as the desired yield and purity, available equipment, and the scale of the extraction.

Acid-Base Extraction

This is a classic and highly effective method that leverages the basic nature of alkaloids.[4] Alkaloids form water-soluble salts in acidic solutions and are soluble in organic solvents in their free-base form.[1]

Protocol 2: Acid-Base Extraction from Catharanthus roseus

-

Acidic Soaking: Macerate 100 g of powdered C. roseus root with 1 L of 0.7% sulfuric acid.[1][6] Stir the mixture for 24 hours at room temperature.[1]

-

Filtration: Filter the mixture to separate the acidic aqueous extract from the solid plant residue.[1]

-

Defatting: Wash the acidic solution with a non-polar solvent like n-hexane or petroleum ether (2 x 500 mL) in a separatory funnel to remove fats, waxes, and chlorophyll. Discard the organic layer.[1][5]

-

Basification: Adjust the pH of the aqueous extract to 7-8 with ammonium (B1175870) hydroxide.[6][7] This converts the alkaloid salts to their free-base form, making them less soluble in water.[5]

-

Organic Solvent Extraction: Perform a liquid-liquid extraction of the basified aqueous solution with chloroform (B151607) or dichloromethane (B109758) (3 x 500 mL).[1][5] The free-base alkaloids will partition into the organic layer.

-

Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure (e.g., using a rotary evaporator) to obtain the crude total weak alkaloid extract.[5]

Soxhlet Extraction

Soxhlet extraction is a continuous solid-liquid extraction method that can provide high yields. However, the prolonged exposure to heat may degrade thermolabile compounds.[1]

Protocol 3: Soxhlet Extraction

-

Sample Preparation: Place 30 g of powdered C. roseus root into a porous cellulose (B213188) thimble.[1]

-

Apparatus Setup: Place the thimble inside a Soxhlet extractor. Fill a round-bottom flask with 300 mL of a suitable solvent such as methanol (B129727) or ethanol.[1][5]

-

Extraction: Heat the solvent to its boiling point. The solvent vapor will travel to the condenser, liquefy, and drip onto the plant material in the thimble. Once the chamber is full, the solvent containing the extracted compounds will siphon back into the flask. Continue this process for several hours.

-

Concentration: After extraction, cool the apparatus and collect the solvent. Evaporate the solvent using a rotary evaporator to yield the crude extract.[1]

Ultrasound-Assisted Extraction (UAE)

UAE utilizes ultrasonic waves to disrupt plant cell walls, enhancing solvent penetration and mass transfer, which can lead to higher yields in shorter times.[8]

Protocol 4: Ultrasound-Assisted Extraction

-

Sample Preparation: Weigh 1 g of powdered plant material and place it in an extraction vessel.[8]

-

Solvent Addition: Add a suitable solvent (e.g., 80% ethanol) at a solid-to-liquid ratio of 1:20 g/mL.[8]

-